5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
“5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C6H6N4O. It is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol, and 5-Methyl-7-hydroxy-1,3,4-triazindolizine .
Synthesis Analysis
The synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives has been reported in the literature . The process is related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .
Molecular Structure Analysis
The molecular structure of “5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .
Physical And Chemical Properties Analysis
The molecular weight of “5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is 150.1380 .
Scientific Research Applications
Anticancer Activity
The [1,2,4]triazolo[1,5-a]pyrimidines, which include “5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine”, have shown significant anticancer activity . For instance, compound 19, a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, displayed potent anti-tumor activity against Bel-7402 and HT-1080 cell lines .
Antifungal Activity
These compounds have also demonstrated remarkable antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Antiviral Activity
The [1,2,4]triazolo[1,5-a]pyrimidines have been found to exhibit antiviral activity . This suggests that they could be used in the development of new antiviral medications.
Antiparasitic Activity
These compounds have shown significant antiparasitic activity . This indicates their potential use in the treatment of parasitic infections.
Herbicidal Activity
The [1,2,4]triazolo[1,5-a]pyrimidines have demonstrated herbicidal activity . This suggests their potential use in the development of new herbicides.
Cardiovascular Vasodilators
These compounds have been found to act as cardiovascular vasodilators . This indicates their potential use in the treatment of cardiovascular diseases.
Anti-inflammatory and Analgesic Activity
The [1,2,4]triazolo[1,5-a]pyrimidines have shown anti-inflammatory and analgesic activities . This suggests their potential use in the development of new anti-inflammatory and analgesic drugs.
Antimalarial Activity
Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .
Future Directions
The future directions for “5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Mechanism of Action
Target of Action
The primary target of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth . The compound’s mode of action is primarily through the inhibition of CDK2, which subsequently leads to apoptosis within cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This halts cell proliferation, leading to cell death or apoptosis .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells, contributing to its potential as a cancer treatment .
properties
IUPAC Name |
5-methyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16/h6-7,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJOZXJNOUQJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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